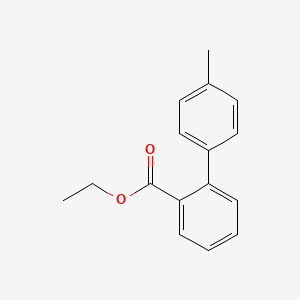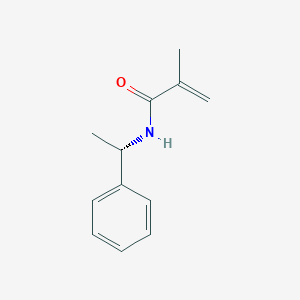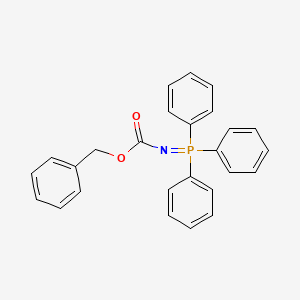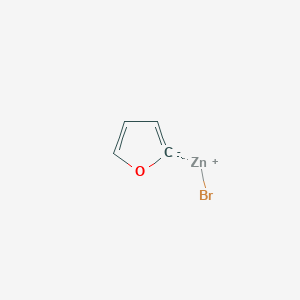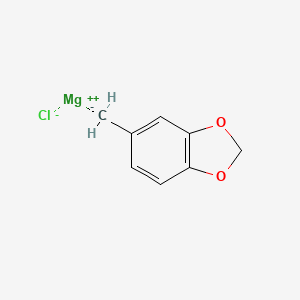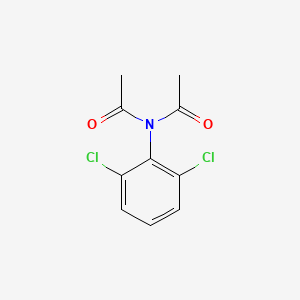
Ethyl 4-bromo-4,4-difluorobutyrate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-4,4-difluorobutyrate (EBBF) is a chemical compound that has been used in various scientific research projects due to its unique properties. It is an alkyl halide that has been used in organic synthesis and pharmaceutical research. It is a colorless liquid with a boiling point of 122°C and a melting point of -22°C. It is miscible with most organic solvents and can be used in a variety of reactions. The compound has been studied for its use in the synthesis of various compounds, its application in scientific research, its mechanism of action, and its biochemical and physiological effects.
Mechanism Of Action
Ethyl 4-bromo-4,4-difluorobutyrate, 97% acts as a catalyst in the synthesis of various organic compounds. It is able to catalyze the formation of a variety of compounds by acting as an electron donor or acceptor. The compound can also act as a nucleophile, which allows it to react with other compounds to form new compounds. Additionally, it can act as an oxidizing agent, which allows it to oxidize other compounds and form new compounds.
Biochemical and Physiological Effects
Ethyl 4-bromo-4,4-difluorobutyrate, 97% has been studied for its biochemical and physiological effects. It has been found to have a wide range of effects in various biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Additionally, it has been found to have a protective effect against oxidative damage, as well as a protective effect against inflammation.
Advantages And Limitations For Lab Experiments
Ethyl 4-bromo-4,4-difluorobutyrate, 97% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that Ethyl 4-bromo-4,4-difluorobutyrate, 97% is a highly reactive compound and should be handled with caution. Additionally, it can be difficult to measure the exact concentration of Ethyl 4-bromo-4,4-difluorobutyrate, 97% in a solution due to its low solubility in water.
Future Directions
There are a number of potential future directions for the use of Ethyl 4-bromo-4,4-difluorobutyrate, 97% in scientific research. One potential direction is the use of Ethyl 4-bromo-4,4-difluorobutyrate, 97% in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it could be used in the development of new polymers and fluorinated compounds. Additionally, further research could be conducted on the biochemical and physiological effects of Ethyl 4-bromo-4,4-difluorobutyrate, 97%, as well as its potential applications in biochemistry and molecular biology. Finally, further research could be conducted on the use of Ethyl 4-bromo-4,4-difluorobutyrate, 97% in the synthesis of various compounds, as well as its potential uses in other areas of science.
Synthesis Methods
Ethyl 4-bromo-4,4-difluorobutyrate, 97% can be synthesized in a two-step process. The first step involves the reaction of ethyl bromide and 4,4-difluorobutyric acid. This reaction is performed in the presence of an acid catalyst, such as sulfuric acid, and yields ethyl 4-bromo-4,4-difluorobutyrate as the desired product. The second step involves the hydrolysis of the ethyl bromide by an alkaline solution, such as sodium hydroxide, which yields ethyl 4-bromo-4,4-difluorobutyrate as the desired product.
Scientific Research Applications
Ethyl 4-bromo-4,4-difluorobutyrate, 97% has been used in various scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, especially in the synthesis of pharmaceuticals and other organic compounds. It has also been used in biochemistry and molecular biology research due to its ability to act as a catalyst for various biochemical reactions. Additionally, Ethyl 4-bromo-4,4-difluorobutyrate, 97% has been used in the synthesis of various polymers, such as polyurethanes and polyesters, and in the synthesis of various fluorinated compounds.
properties
IUPAC Name |
ethyl 4-bromo-4,4-difluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJMQBXKKGVMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-4,4-difluorobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
